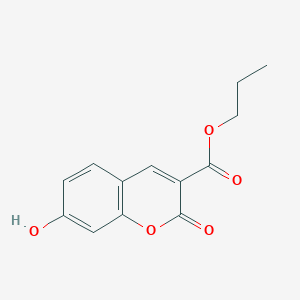
2H-1-Benzopyran-3-carboxylic acid, 7-hydroxy-2-oxo-, propyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-3-carboxylic acid, 7-hydroxy-2-oxo-, propyl ester is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a benzopyran ring system with a carboxylic acid esterified with a propyl group. The hydroxyl and oxo groups on the benzopyran ring contribute to its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-3-carboxylic acid, 7-hydroxy-2-oxo-, propyl ester typically involves the esterification of 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid with propanol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, and is usually carried out under reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green solvents and catalysts is also being explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-3-carboxylic acid, 7-hydroxy-2-oxo-, propyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Acidic or basic hydrolysis can be employed to convert the ester group to a carboxylic acid.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of carboxylic acids.
Scientific Research Applications
2H-1-Benzopyran-3-carboxylic acid, 7-hydroxy-2-oxo-, propyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and cardiovascular diseases.
Industry: Used in the production of dyes, perfumes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-3-carboxylic acid, 7-hydroxy-2-oxo-, propyl ester involves its interaction with various molecular targets and pathways. The hydroxyl and oxo groups on the benzopyran ring can interact with enzymes and receptors, modulating their activity. This compound may also act as an antioxidant, scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid methyl ester
- 7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid ethyl ester
- 7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid butyl ester
Uniqueness
Compared to its methyl, ethyl, and butyl ester counterparts, 2H-1-Benzopyran-3-carboxylic acid, 7-hydroxy-2-oxo-, propyl ester may exhibit different solubility, reactivity, and biological activity due to the presence of the propyl group. This can influence its pharmacokinetic properties and potential therapeutic applications.
Properties
CAS No. |
579501-21-6 |
|---|---|
Molecular Formula |
C13H12O5 |
Molecular Weight |
248.23 g/mol |
IUPAC Name |
propyl 7-hydroxy-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C13H12O5/c1-2-5-17-12(15)10-6-8-3-4-9(14)7-11(8)18-13(10)16/h3-4,6-7,14H,2,5H2,1H3 |
InChI Key |
MDUTYARFAFBBLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC2=C(C=C(C=C2)O)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



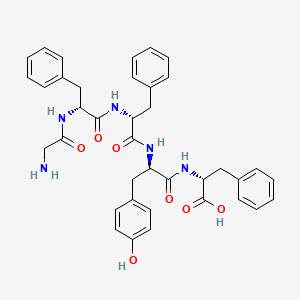
![3-[(3-Hydroxynaphthalen-2-yl)amino]-3-oxopropanoic acid](/img/structure/B12588992.png)
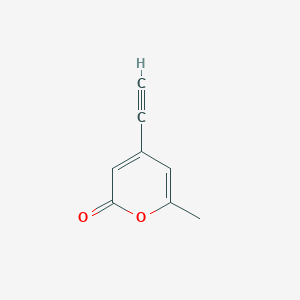
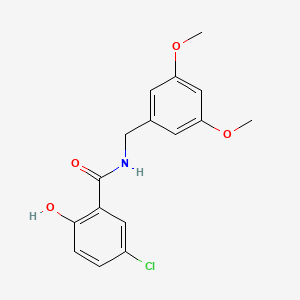
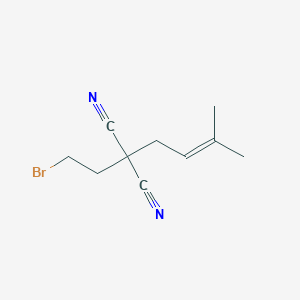
![[3-{2-[(Octacosan-11-yl)oxy]-2-oxoethyl}-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl]acetate](/img/structure/B12589018.png)
![2H-6,9-Methanopyrido[1,2-d][1,2,4]triazine](/img/structure/B12589022.png)
![9-[(9H-Fluoren-9-yl)(diphenyl)silyl]-9H-carbazole](/img/structure/B12589024.png)
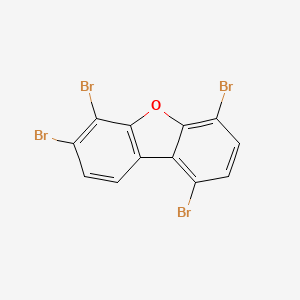
![1-[2-(Pyridin-3-yl)ethenesulfonyl]piperidin-4-ol](/img/structure/B12589036.png)
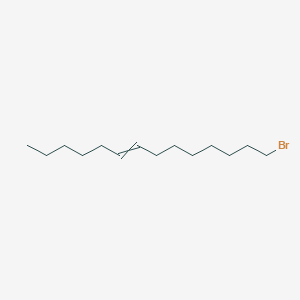
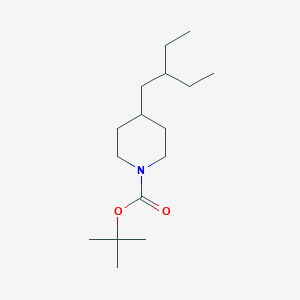
![3-[3,4-Bis(hexyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile](/img/structure/B12589049.png)
